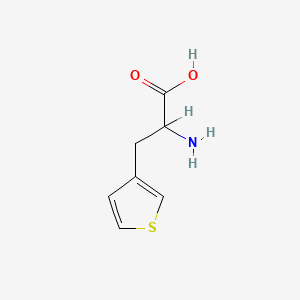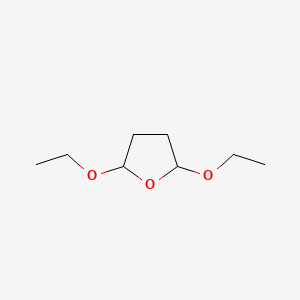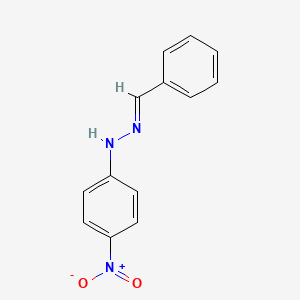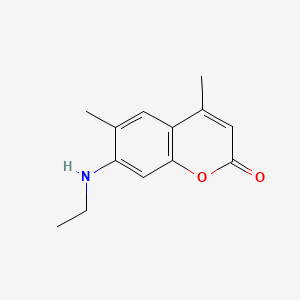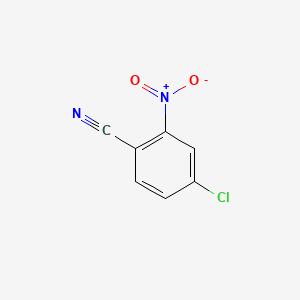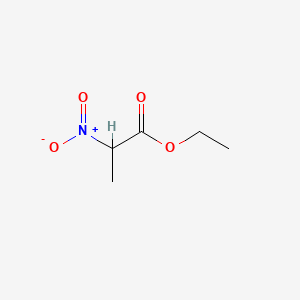
Rojo Básico 14
Descripción general
Descripción
Basic Red 14 is a synthetic dye known for its vibrant red color and fluorescence under green light. It is commonly used in various applications, including textile dyeing, forensic science, and biological staining. The chemical name of Basic Red 14 is 2-[2-[4-[(2-cyanoethylmethylamino)phenyl]ethenyl]-1,3,3-trimethyl-3H-indolium, chloride .
Aplicaciones Científicas De Investigación
Basic Red 14 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical processes and reactions.
Biology: Employed in staining biological specimens, such as tissues and cells, to enhance visibility under a microscope.
Medicine: Utilized in diagnostic procedures to highlight specific structures or abnormalities.
Industry: Applied in textile dyeing, providing bright and intense colors to fabrics
Mecanismo De Acción
Target of Action
Basic Red 14, also known as C.I. Basic Red 14, is primarily targeted at aqueous solutions . It is used in intermittent adsorption systems where tree ferns act as biosorbents . The primary role of Basic Red 14 in these systems is to be adsorbed and subsequently removed from the aqueous solution .
Mode of Action
The interaction of Basic Red 14 with its targets involves the process of adsorption. As an alkaline dye, Basic Red 14 has the ability to be adsorbed by tree ferns in intermittent adsorption systems . This results in the removal of Basic Red 14 from the aqueous solution .
Biochemical Pathways
The biochemical pathways affected by Basic Red 14 are primarily related to the process of adsorption. The dye is removed from the aqueous solution, which can lead to changes in the chemical composition of the solution
Pharmacokinetics
Given its use as a dye in aqueous solutions and its removal through adsorption, it can be inferred that basic red 14 is readily absorbed by tree ferns in the environment where it is used
Result of Action
The molecular and cellular effects of Basic Red 14’s action primarily involve its removal from aqueous solutions. When Basic Red 14 is introduced into an aqueous solution and comes into contact with tree ferns, it is adsorbed by the ferns, resulting in its removal from the solution .
Action Environment
The action, efficacy, and stability of Basic Red 14 are influenced by various environmental factors. The presence of tree ferns is crucial for the adsorption and removal of Basic Red 14 from aqueous solutions . Additionally, factors such as the pH of the solution, temperature, and the presence of other substances can potentially influence the action and efficacy of Basic Red 14.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Basic Red 14 is synthesized through a series of chemical reactions involving the condensation of aromatic amines with aldehydes or ketones, followed by quaternization. The reaction conditions typically involve the use of solvents such as ethanol or water, and the process may require heating to facilitate the reaction .
Industrial Production Methods: In industrial settings, Basic Red 14 is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The dye is often supplied in various formulations, including solutions in ethanol, water, or other solvents, and as a powder .
Análisis De Reacciones Químicas
Types of Reactions: Basic Red 14 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color and fluorescence properties.
Reduction: Basic Red 14 can be reduced, which may affect its chromophore structure and color intensity.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinonoid structures, while reduction may yield leuco forms of the dye .
Comparación Con Compuestos Similares
Basic Red 14 can be compared with other similar compounds, such as:
Basic Yellow 40: Another fluorescent dye used in forensic science and biological staining.
Rhodamine 6G: A dye with similar applications but different chemical structure and fluorescence properties.
Safranine: Used in biological staining, but with different color and fluorescence characteristics.
Uniqueness: Basic Red 14 is unique due to its strong fluorescence under green light, making it particularly useful in applications requiring high sensitivity and contrast .
Propiedades
IUPAC Name |
3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N3.ClH/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;/h5-6,8-15H,7,17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIRSTSECXKPCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12217-48-0 | |
| Record name | Basic Red 14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Red 14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indolium, 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC RED 14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NLQ9APK2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



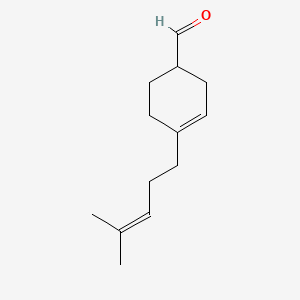
![Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate](/img/structure/B1583653.png)
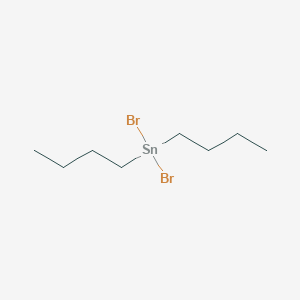
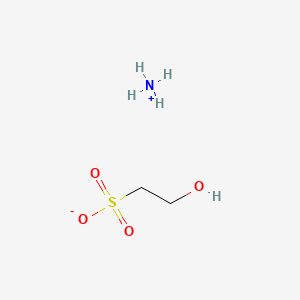
![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)
